molecular formula C27H25NO4 B2532297 4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923186-97-4

4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2532297
CAS No.: 923186-97-4
M. Wt: 427.5
InChI Key: YGMNTGQMNFVECQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a chromen-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of 4-tert-butyl-N-[2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide.

    Reduction: Formation of 4-tert-butyl-N-[2-(4-methoxyphenyl)-4-hydroxy-4H-chromen-6-yl]benzamide.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-hydroxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromen-4-one moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-18(6-10-19)26(30)28-20-11-14-24-22(15-20)23(29)16-25(32-24)17-7-12-21(31-4)13-8-17/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNTGQMNFVECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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